Bfe 37

Beta-Adrenoceptor Partial Agonist Receptor Binding

BFE 37 (CAS 107572-73-6), chemically designated as 1-[(2-ethyl-1-benzofuran-7-yl)oxy]-3-(isopropylamino)-2-propanol, is a synthetic derivative of the beta-blocker befunolol and functions as a beta-adrenergic partial agonist. It is characterized by its benzofuranyloxy-propanolamine structure, a core motif shared among several beta-adrenoceptor ligands, and is used exclusively as a research tool for investigating receptor binding mechanisms.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 107572-73-6
Cat. No. B1666938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBfe 37
CAS107572-73-6
SynonymsBFE37;  BFE 37;  BFE-37
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O
InChIInChI=1S/C16H23NO3/c1-4-14-8-12-6-5-7-15(16(12)20-14)19-10-13(18)9-17-11(2)3/h5-8,11,13,17-18H,4,9-10H2,1-3H3
InChIKeyASVJNSPGQFRJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BFE 37 (CAS 107572-73-6): Beta-Adrenergic Partial Agonist for Receptor Mechanism Studies


BFE 37 (CAS 107572-73-6), chemically designated as 1-[(2-ethyl-1-benzofuran-7-yl)oxy]-3-(isopropylamino)-2-propanol, is a synthetic derivative of the beta-blocker befunolol and functions as a beta-adrenergic partial agonist [1]. It is characterized by its benzofuranyloxy-propanolamine structure, a core motif shared among several beta-adrenoceptor ligands, and is used exclusively as a research tool for investigating receptor binding mechanisms [2].

BFE 37: Why Chemical Analogs Cannot Be Assumed Functionally Equivalent


Substituting BFE 37 with another befunolol derivative or beta-adrenergic partial agonist is not straightforward, as subtle structural variations within this compound class profoundly alter receptor binding kinetics and site-selectivity. Studies have shown that close structural analogs like BFE-55, BFE-61, and BFE-60 exhibit markedly different behaviors in discriminating between high- and low-affinity states of the beta-adrenoceptor [1]. BFE 37 itself demonstrates a distinct, non-discriminating binding profile that differentiates it from these analogs, a functional characteristic that cannot be predicted by structural similarity alone [2]. Therefore, experimental reproducibility and accurate interpretation of receptor pharmacology data necessitate the use of the specific compound, BFE 37, for applications where its precise binding mechanism is required.

Quantitative Differentiation of BFE 37 from Related Beta-Adrenoceptor Ligands


Inability to Discriminate Beta-Adrenoceptor Affinity States Contrasts with BFE-61, Carteolol, and Pindolol

BFE 37, in contrast to structurally related befunolol derivatives and other partial agonists, does not discriminate between high- and low-affinity binding sites of the beta-adrenoceptor in the guinea pig taenia caecum [1]. While compounds like BFE-61, carteolol, and pindolol exhibit a significant difference between their pA2 and pD2 values, indicating an ability to distinguish between these receptor states, no such difference is observed for BFE 37 [1]. Furthermore, displacement of [3H]befunolol binding by BFE 37 is monophasic, whereas it is biphasic for BFE-61, carteolol, and pindolol, confirming its unique binding interaction at the receptor level [1].

Beta-Adrenoceptor Partial Agonist Receptor Binding

BFE 37 Displays a Monophasic, Non-Discriminating Binding Profile in Direct Comparison to BFE-55

The binding interaction of BFE 37 with beta-adrenoceptors is fundamentally different from that of its close analog, BFE-55. Displacement of [3H]befunolol from microsomal fractions by BFE 37 is complete and follows a monophasic pattern [1]. In contrast, BFE-55 exhibits only partial displacement of the radioligand, a phenomenon that, combined with its unique antagonism profile, suggests BFE-55 interacts exclusively with the high-affinity receptor site [2]. This provides direct evidence of divergent receptor engagement between two compounds of the same chemical series.

Beta-Adrenoceptor Binding Kinetics Partial Agonist

BFE 37's Functional Antagonism Profile Matches its Agonist Potency, Distinct from Other BFE-Series Compounds

In functional tissue assays, BFE 37 demonstrates a unique relationship between its properties as an antagonist and as an agonist. The pA2-value (a measure of antagonism) of BFE 37 against isoprenaline was found to be equal to its pD2-value (a measure of agonism) and also equal to its pA2-value against another partial agonist, carteolol [1]. This is in stark contrast to compounds like BFE-60 (befunolol), BFE-61, and BFE-69, whose pA2-values against isoprenaline were significantly larger than their respective pD2-values [1]. This indicates that for BFE 37, its functional inhibition of a full agonist's response occurs at the same concentration range as its own activation of the receptor, a distinct pharmacological fingerprint.

Beta-Adrenoceptor Pharmacology Partial Agonist

Primary Research Applications for BFE 37 Based on its Unique Pharmacological Profile


Investigating the Functional Role of Non-Discriminating Beta-Adrenoceptor Ligands

BFE 37 is the compound of choice for experiments designed to assess the physiological or cellular consequences of uniform receptor activation, where both high- and low-affinity states are engaged equally. Its non-discriminating binding profile (evidenced by monophasic displacement and equivalent pA2/pD2 values) provides a clean pharmacological background for studying downstream signaling events without the variable of state-selective receptor activation [1][2].

Use as a Reference Control for Beta-Adrenoceptor Binding Assays

BFE 37's complete and monophasic displacement of [3H]befunolol makes it a valuable control compound in radioligand binding studies. It can be used to define total and non-specific binding components, and its binding profile serves as a baseline for comparing the more complex, biphasic or partial displacement patterns exhibited by other befunolol derivatives like BFE-61 or BFE-55 [1].

Studies of Partial Agonism Where Antagonist and Agonist Potencies are Equivalent

For research into the fundamental mechanisms of partial agonism, BFE 37 offers a unique tool where its potency as an agonist is functionally identical to its potency as an antagonist against a full agonist like isoprenaline. This property, not shared by many of its structural analogs, allows for a simplified experimental interpretation of functional antagonism in isolated tissue preparations [2].

Quote Request

Request a Quote for Bfe 37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.